REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][C:11]1[C:12]([C:34]([CH3:37])([CH3:36])[CH3:35])=[CH:13][C:14]2[O:18][C:17]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][C:15]=2[C:29]=1[C:30]([CH3:33])([CH3:32])[CH3:31])(=O)C.[Cl-].[NH4+].Cl>C(OC)(C)(C)C>[C:30]([C:29]1[C:15]2[CH2:16][C:17]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[O:18][C:14]=2[CH:13]=[C:12]([C:34]([CH3:35])([CH3:37])[CH3:36])[C:11]=1[OH:10])([CH3:31])([CH3:33])[CH3:32] |f:0.1.2.3.4.5,7.8|
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Name
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Quantity
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0.27 kg
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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18 L
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Type
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solvent
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Smiles
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C(C)(C)(C)OC
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Name
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5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
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Quantity
|
2.8 kg
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Type
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reactant
|
Smiles
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C(C)(=O)OC=1C(=CC2=C(CC(O2)(CCCCC)CCCCC)C1C(C)(C)C)C(C)(C)C
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Name
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|
Quantity
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5 L
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Type
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solvent
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Smiles
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C(C)(C)(C)OC
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Name
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saturated aqueous solution
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Quantity
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1.4 L
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
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|
Quantity
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14 L
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Type
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CUSTOM
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Details
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thereafter, the mixture was stirred for 4.5 hours at 50° C. in an argon atmosphere
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 0.5 hours
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Duration
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0.5 h
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Type
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TEMPERATURE
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Details
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The solution was cooled to 10° C.
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Type
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EXTRACTION
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Details
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the mixture was extracted with 14 L of hexane
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Type
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WASH
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Details
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the organic layer was washed with 14 L of a saturated aqueous solution of sodium chloride
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Type
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CONCENTRATION
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Details
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thereafter, the organic layer was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 12.5 L of hexane
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Type
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ADDITION
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Details
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2.5 kg of silica gel was added to the solution which
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Type
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STIRRING
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Details
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was then stirred for 1 hour
|
Duration
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1 h
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Type
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FILTRATION
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Details
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After filtering off the silica gel
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
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C(C)(C)(C)C1=C(C(=CC2=C1CC(O2)(CCCCC)CCCCC)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: PERCENTYIELD | 99.4% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |